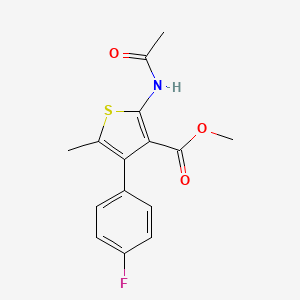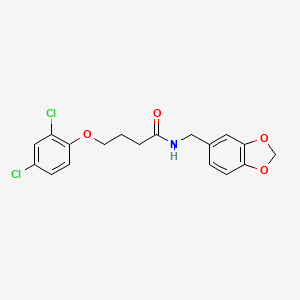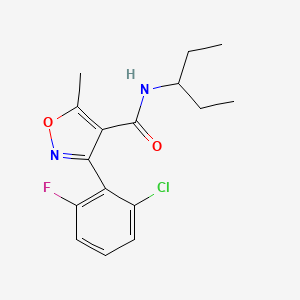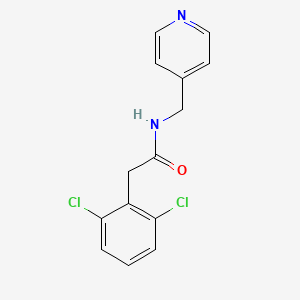
methyl 2-(acetylamino)-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate
Vue d'ensemble
Description
Methyl 2-(acetylamino)-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MAF, and it is a member of the thiophene class of compounds.
Mécanisme D'action
The mechanism of action of MAF is not well understood, and further research is needed to elucidate its mode of action. However, it has been suggested that MAF may act by inhibiting certain enzymes or proteins that are involved in the development and progression of cancer or inflammation.
Biochemical and Physiological Effects:
MAF has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, MAF has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In animal models, MAF has been shown to have anti-inflammatory effects and to reduce the severity of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MAF in lab experiments is its versatility as a building block for the synthesis of various compounds. MAF is also relatively easy to synthesize, and it is commercially available. However, one of the limitations of using MAF in lab experiments is its potential toxicity, and caution should be taken when handling this compound.
Orientations Futures
There are many future directions for the study of MAF. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of MAF and to optimize its structure for improved anti-cancer and anti-inflammatory activity. In material science, MAF can be used as a building block for the synthesis of various functional materials, and further studies are needed to explore its potential applications in this field. Additionally, further studies are needed to evaluate the potential toxicity of MAF and to develop methods for its safe handling and disposal.
Conclusion:
In conclusion, MAF is a versatile chemical compound that has potential applications in various fields. Its synthesis method is well established, and it has been studied extensively for its potential use in medicinal chemistry, material science, and organic synthesis. While further research is needed to fully elucidate its mechanism of action and to evaluate its potential toxicity, MAF holds promise as a valuable tool for scientific research.
Applications De Recherche Scientifique
MAF has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, MAF has been shown to have anti-cancer properties, and it has been studied as a potential drug candidate for the treatment of various types of cancer. MAF has also been studied for its potential use as an anti-inflammatory agent, and it has been shown to have promising results in preclinical studies.
In material science, MAF has been used as a building block for the synthesis of various functional materials, including polymers and liquid crystals. MAF has also been used in organic synthesis as a versatile reagent for the synthesis of various compounds.
Propriétés
IUPAC Name |
methyl 2-acetamido-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S/c1-8-12(10-4-6-11(16)7-5-10)13(15(19)20-3)14(21-8)17-9(2)18/h4-7H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSQROMKRSGZKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C)C(=O)OC)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-acetylphenyl)-N'-[4-(benzyloxy)phenyl]urea](/img/structure/B4668434.png)
![ethyl 1-(3,4-dimethylphenyl)-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4668439.png)

![ethyl 3-{7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4668455.png)
![4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4668456.png)

![1-[(2,3-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4668468.png)
![2-cyano-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-N-(4-methoxyphenyl)acrylamide](/img/structure/B4668477.png)
![6-({[3-({[3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4668484.png)

![2-ethoxy-6-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenol](/img/structure/B4668499.png)


![N-{5-[4-(1-naphthylmethoxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B4668523.png)